molecular formula C6H8BNO3 B1322037 (5-(Hydroxymethyl)pyridin-3-yl)boronic acid CAS No. 908369-20-0

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Cat. No. B1322037
M. Wt: 152.95 g/mol
InChI Key: BZFSPSWVQWMKQM-UHFFFAOYSA-N
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Description

The compound (5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a derivative of pyridine boronic acid, which is a class of compounds known for their utility in various chemical reactions, particularly in Suzuki cross-coupling to create diverse pyridine libraries. These compounds are characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is a heterocyclic aromatic organic compound. The hydroxymethyl group at the 5-position of the pyridine ring adds to the reactivity and potential applications of this compound in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of halopyridinylboronic acids and esters, which are closely related to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, involves a regioselective halogen-metal exchange using n-butyllithium or a regioselective ortho-lithiation using lithium diisopropylamide, followed by quenching with triisopropylborate starting from appropriate mono or dihalopyridines . These methods ensure the formation of a single regioisomeric boronic acid or ester product, which is crucial for the purity and yield of the desired compound.

Molecular Structure Analysis

While the specific molecular structure analysis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid is not detailed in the provided papers, related compounds have been characterized using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, and MS . The structure of these compounds can be confirmed by X-ray diffraction, and computational methods like Density Functional Theory (DFT) can be used to analyze the molecular structure, electrostatic potential, and frontier molecular orbitals .

Chemical Reactions Analysis

Compounds similar to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid have been found to undergo Pd-catalyzed coupling with a range of aryl halides, which is a cornerstone reaction in the formation of carbon-carbon bonds in organic synthesis . Additionally, boric acid derivatives have been used as catalysts for the esterification of alpha-hydroxycarboxylic acids, suggesting that (5-(Hydroxymethyl)pyridin-3-yl)boronic acid could potentially serve as a catalyst or reagent in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by the substituents on the boron and the aromatic ring. For instance, the electron-withdrawing ability of the boron atom can be affected by adjacent groups, which in turn can alter the compound's reactivity and stability . The presence of a hydroxymethyl group in (5-(Hydroxymethyl)pyridin-3-yl)boronic acid would likely increase its solubility in polar solvents and could also affect its reactivity in chemical transformations. The synthesis process and reaction conditions, such as temperature, reaction time, molar ratios, and pH, can significantly impact the yield and purity of the final product .

Scientific Research Applications

Synthesis and Coupling in Organic Chemistry

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid plays a significant role in the synthesis of various organic compounds. Bouillon et al. (2003) and Bouillon et al. (2002) explored the synthesis of halopyridinylboronic acids and esters, including compounds like (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, as partners for Suzuki cross-coupling reactions. These reactions are pivotal in creating diverse libraries of pyridines, which are essential in many areas of organic chemistry (Bouillon et al., 2003) (Bouillon et al., 2002).

Photophysical Properties in Chemical Compounds

The study of photophysical properties of chemical compounds involving boronic acids, including (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, has been documented. Khan et al. (2010) investigated how the substitution of pyridine groups in boron-dipyrromethenes (BODIPYs) affects their spectral and electrochemical properties. This research is crucial for developing advanced materials with specific optical and electronic features (Khan et al., 2010).

Applications in Organic Light-Emitting Devices (OLEDs)

The use of pyridine-boron complexes, which include derivatives of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, has been explored in the development of organic light-emitting devices (OLEDs). Zhang et al. (2006) synthesized mixed phenol-pyridine derivatives of boron and demonstrated their potential in fabricating electroluminescent devices displaying bright blue luminescence, indicating their significance in the field of OLED technology (Zhang et al., 2006).

Surfactant and Self-Assembly Properties

Research by Roy et al. (2023) on boronic acid-based amphiphiles, which include (5-(Hydroxymethyl)pyridin-3-yl)boronic acid derivatives, reveals their potential as green surfactant materials. These compounds exhibit unique interfacial and aggregation behaviors, highlighting their applicability in pharmaceutical industries as potential drug carriers (Roy et al., 2023).

properties

IUPAC Name

[5-(hydroxymethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFSPSWVQWMKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621177
Record name [5-(Hydroxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid

CAS RN

908369-20-0
Record name [5-(Hydroxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EH Demont, C Chung, RC Furze, P Grandi… - Journal of medicinal …, 2015 - ACS Publications
Overexpression of ATAD2 (ATPase family, AAA domain containing 2) has been linked to disease severity and progression in a wide range of cancers, and is implicated in the regulation …
Number of citations: 92 pubs.acs.org

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